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molecular formula C8H11NS B8737014 3-(Thiophen-2-yl)pyrrolidine

3-(Thiophen-2-yl)pyrrolidine

Cat. No. B8737014
M. Wt: 153.25 g/mol
InChI Key: HSZCTWGOSSILDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140040

Procedure details

To a suspension of LiAlH4 (0.46 g) in THF (25 ml) was added the product of Example 134 (1.0 g) in THF (30 ml). After the addition was complete the reaction was heated at reflux for 4 hrs.
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:16][NH:15][C:14](=O)[CH2:13]1>C1COCC1>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:13][CH2:14][NH:15][CH2:16]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=CC=C1)C1CC(NC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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